1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the molecular formula C10H6F8O2 and a molecular weight of 310.14 g/mol . It is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It’s known that the compound contains two oxygen atoms that can weakly coordinate with li+ ions . This property might influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound can modulate the electrolyte local environment in lithium-metal batteries (LMBs) through a low-salt concentration , which might suggest its involvement in ion transport pathways.
Result of Action
Its known property of weak coordination with Li+ ions suggests it might influence ion transport and related cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene . For instance, it’s known that the compound enables the stable cycling of LMBs at high voltages within a wide-temperature range . This suggests that temperature could be a significant environmental factor influencing its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,3-dihydroxybenzene (resorcinol) with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
C6H4(OH)2+2CF3CH2OH→C6H4(OCF2CH2OH)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms in the tetrafluoroethoxy groups can be replaced by other nucleophiles.
Oxidation Reactions: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully hydrogenated derivatives of the original compound.
Scientific Research Applications
1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with the tetrafluoroethoxy groups at the 1 and 2 positions.
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with the tetrafluoroethoxy groups at the 1 and 4 positions.
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group in addition to the tetrafluoroethoxy group.
Uniqueness
1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the specific positioning of the tetrafluoroethoxy groups at the 1 and 3 positions on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-2-1-3-6(4-5)20-10(17,18)8(13)14/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSNJTVHTSPYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063232 | |
Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-19-0 | |
Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3914-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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